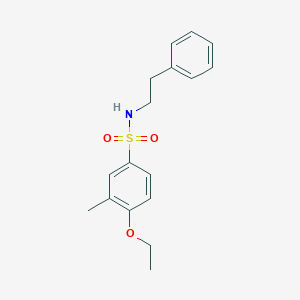
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as EPM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EPM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In animal models, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its relatively low toxicity. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is soluble in organic solvents, making it easy to work with in the lab. However, one limitation of using 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide. One direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to possess anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
Propriétés
Nom du produit |
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-ethoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-3-21-17-10-9-16(13-14(17)2)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3 |
Clé InChI |
WOIAHERNVGDKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)
![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)
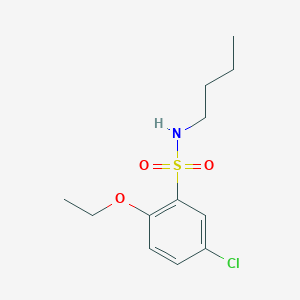
![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
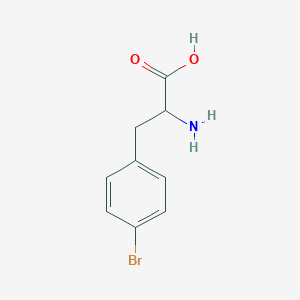
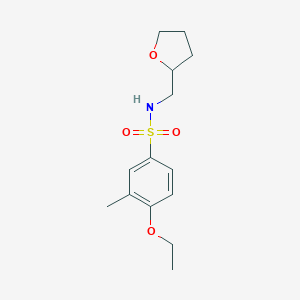
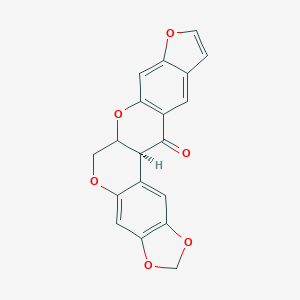


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



